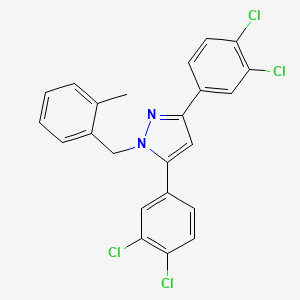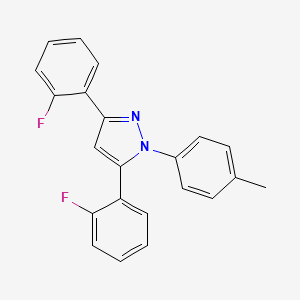![molecular formula C25H30N2O B10930954 (2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B10930954.png)
(2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features. This compound contains both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the isopropylphenyl and phenylpropenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove double bonds or reduce functional groups, leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicine, (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE could be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets may lead to the development of new drugs.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Unlike caffeine, which is primarily known for its stimulant effects, this compound’s diverse structural features allow for a broader range of applications in research and industry.
Properties
Molecular Formula |
C25H30N2O |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(E)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H30N2O/c1-21(2)24-13-10-23(11-14-24)12-15-25(28)27-19-17-26(18-20-27)16-6-9-22-7-4-3-5-8-22/h3-15,21H,16-20H2,1-2H3/b9-6+,15-12+ |
InChI Key |
CHJAHKSNEDRHHA-LQAKELLUSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930875.png)

![1-[4-(4-Chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10930881.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930883.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10930884.png)
![3-methyl-4-(pentafluoroethyl)-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10930888.png)
![N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10930891.png)
![N-(3-fluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930903.png)
![3-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10930904.png)
![5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10930911.png)
![N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930914.png)
![Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5-(propan-2-yl)thiophene-3-carboxylate](/img/structure/B10930926.png)
![3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930940.png)
